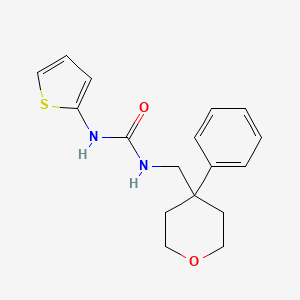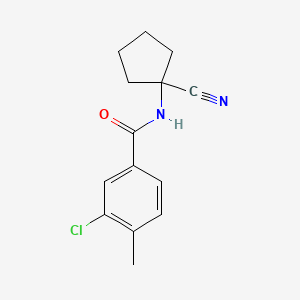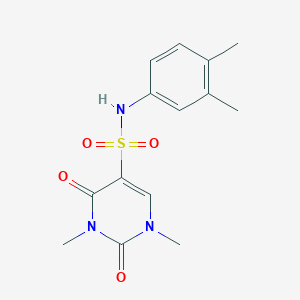
3-(Trifluormethansulfonyl)benzylalcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethylsulphonyl)benzyl alcohol is a versatile chemical compound with the molecular formula C₈H₇F₃O₃S and a molecular weight of 240.20 g/mol . This compound is characterized by the presence of a trifluoromethylsulphonyl group attached to a benzyl alcohol moiety.
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethylsulphonyl)benzyl alcohol has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Drug Discovery: It is employed in the development of new drug candidates due to its unique chemical properties.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethylsulphonyl)benzyl alcohol typically involves the introduction of a trifluoromethylsulphonyl group to a benzyl alcohol derivative. One common method involves the reaction of benzyl alcohol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of 3-(Trifluoromethylsulphonyl)benzyl alcohol may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product. The use of advanced purification techniques such as distillation and crystallization is also common to obtain high-purity 3-(Trifluoromethylsulphonyl)benzyl alcohol .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trifluoromethylsulphonyl)benzyl alcohol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the benzyl alcohol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The trifluoromethylsulphonyl group can be reduced under specific conditions to yield different functional groups.
Substitution: The benzyl alcohol moiety can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) and amines are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Benzyl halides or benzyl amines.
Wirkmechanismus
The mechanism of action of 3-(Trifluoromethylsulphonyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The trifluoromethylsulphonyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Trifluoromethyl)benzyl alcohol
- 3-(Trifluoromethylsulfonyl)phenol
- 3-(Trifluoromethylsulfonyl)aniline
Uniqueness
Compared to similar compounds, 3-(Trifluoromethylsulphonyl)benzyl alcohol is unique due to the presence of both a trifluoromethylsulphonyl group and a benzyl alcohol moiety. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
[3-(trifluoromethylsulfonyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3S/c9-8(10,11)15(13,14)7-3-1-2-6(4-7)5-12/h1-4,12H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMBYRXFWHZGDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1274903-38-6 |
Source


|
| Record name | 3-(Trifluoromethylsulphonyl)benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Methylbenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2503585.png)


![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2503592.png)


![2-[(2-cyanoethyl)sulfanyl]-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2503596.png)
![(E)-2-cyano-N-naphthalen-1-yl-3-[5-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B2503597.png)


![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]acetamide](/img/structure/B2503601.png)

![N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2503604.png)
